

An In-depth Technical Guide to Cyclopropyl-Isoxazolecarboxylic Acids

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Compound of Interest

Compound Name:	3-Cyclopropyl-5-isoxazolecarboxylic acid
Cat. No.:	B1524376

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Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of cyclopropyl-isoxazolecarboxylic acids. These heterocyclic compounds are of significant interest due to the unique combination of the isoxazole core, a privileged scaffold in medicinal chemistry, and the cyclopropyl group, a moiety known to enhance key pharmacological parameters. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies. While the principles discussed are broadly applicable to the isomer class, this guide will focus on the well-documented 5-Cyclopropylisoxazole-3-carboxylic acid for specific data points due to the greater availability of authoritative literature.

Introduction: A Scaffold of Strategic Importance

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties and structural rigidity have established it as a cornerstone in the design of therapeutic agents.^[1] The incorporation of an isoxazole ring can enhance physicochemical properties and provide multiple points for interaction with biological targets.^[2] When combined with a cyclopropyl group—a small, conformationally constrained, and lipophilic moiety—the resulting scaffold offers a powerful tool for medicinal chemists to modulate properties such as metabolic stability, potency, and cell permeability.

This guide delves into the core chemical characteristics of **3-Cyclopropyl-5-isoxazolecarboxylic acid** and its isomers, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

The fundamental properties of these molecules are critical for their handling, characterization, and application in further synthetic transformations.

Core Physicochemical Properties

The data presented below corresponds to 5-Cyclopropylisoxazole-3-carboxylic acid, the most extensively characterized isomer.[\[3\]](#)[\[4\]](#)

Property	Value	Source
CAS Number	110256-15-0	[3] [4]
Molecular Formula	C ₇ H ₇ NO ₃	[3] [5]
Molecular Weight	153.14 g/mol	[4]
Appearance	Solid	[4]
Melting Point	96-100 °C (lit.)	[3] [4]
pKa (Predicted)	3.46 ± 0.10	[3]
SMILES	OC(=O)c1cc(on1)C2CC2	[4]
InChI Key	OWMVXHFZCCPOTD-UHFFFAOYSA-N	[4]

Spectroscopic Characterization

Accurate characterization is paramount for confirming the structure and purity of synthesized compounds. The following are the expected spectroscopic signatures for a cyclopropyl-isoxazolecarboxylic acid structure.

- ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

- A singlet for the proton on the isoxazole ring (typically in the aromatic region).
- A complex multiplet for the methine proton of the cyclopropyl group.
- Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl ring.
- A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.

- ¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.[\[6\]](#)
 - A downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).
 - Signals for the two sp² carbons of the isoxazole ring.
 - An upfield signal for the cyclopropyl methine carbon.
 - A signal for the two equivalent cyclopropyl methylene carbons.[\[7\]](#)

- Infrared (IR) Spectroscopy:
 - A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).
 - A sharp, strong absorption for the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹).
 - Absorptions corresponding to C=N and C=C stretching within the isoxazole ring (approx. 1400-1600 cm⁻¹).

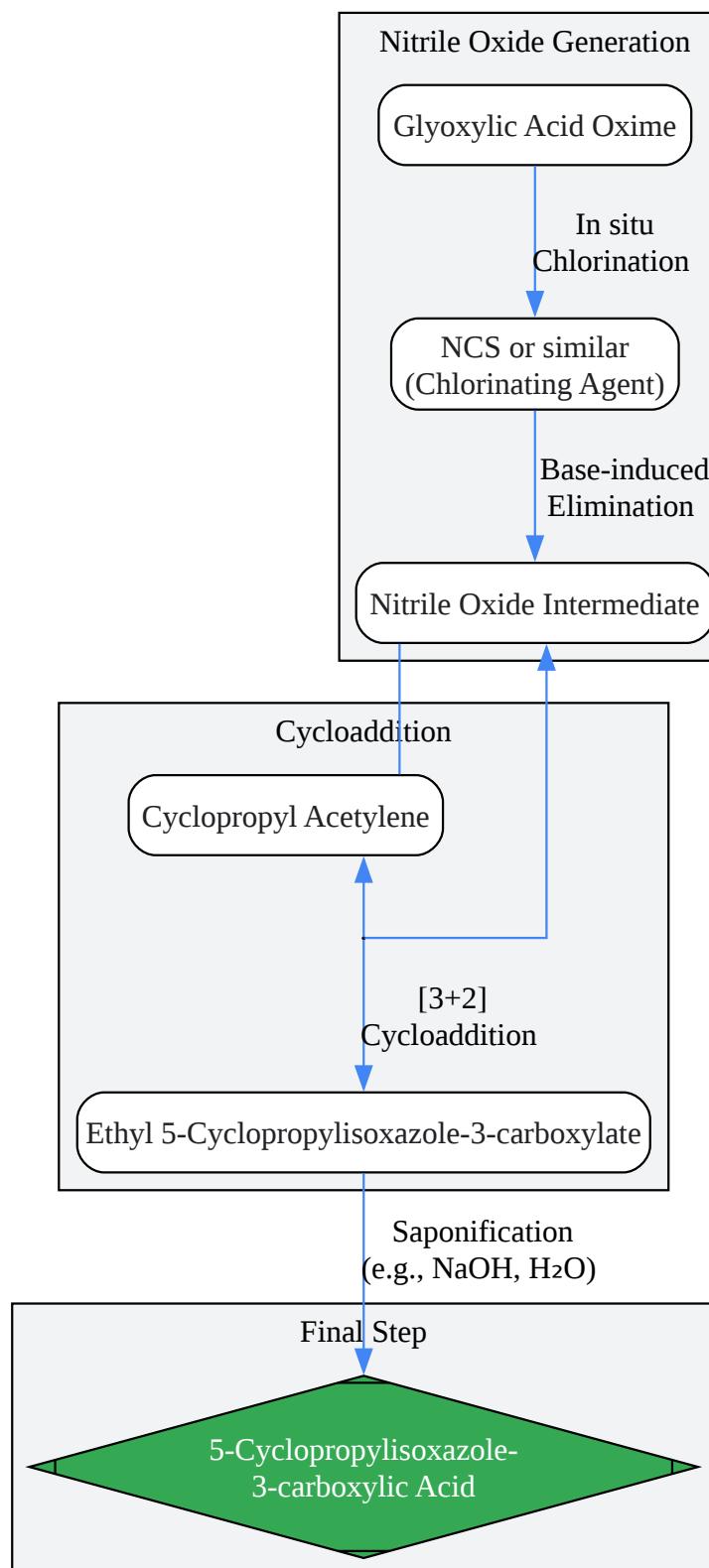
- Mass Spectrometry (MS):
 - The mass spectrum should show a clear molecular ion peak (M⁺) or, more commonly in ESI, protonated [M+H]⁺ or deprotonated [M-H]⁻ species, corresponding to the molecular weight of the compound.

Synthesis Strategies: Constructing the Core Scaffold

The cornerstone of synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, which involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. This method offers a highly regioselective and efficient route to the isoxazole core.^[8]

General Synthetic Workflow

A general and robust pathway to synthesize 5-cyclopropylisoxazole-3-carboxylic acid involves the reaction of cyclopropyl acetylene with a nitrile oxide generated *in situ* from an appropriate precursor, followed by functional group manipulation.

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General Synthetic Pathway

Detailed Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid

This protocol is a representative example based on established methodologies for isoxazole synthesis.[\[9\]](#)[\[10\]](#)

Step 1: In Situ Generation of Ethyl 2-Chloro-2-(hydroxyimino)acetate

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N_2 or Ar), dissolve ethyl 2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
- Cool the solution to 0 °C using an ice bath.
- Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
- Stir the reaction mixture at 0 °C for 1 hour. The resulting solution containing the chloro oxime is used directly in the next step.

Step 2: [3+2] Cycloaddition

- To the reaction mixture from Step 1, add cyclopropyl acetylene (1.2 eq).
- Slowly add a base, such as triethylamine (Et_3N) or pyridine (1.5 eq), dropwise via a syringe. The base facilitates the elimination of HCl to form the nitrile oxide dipole in situ.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

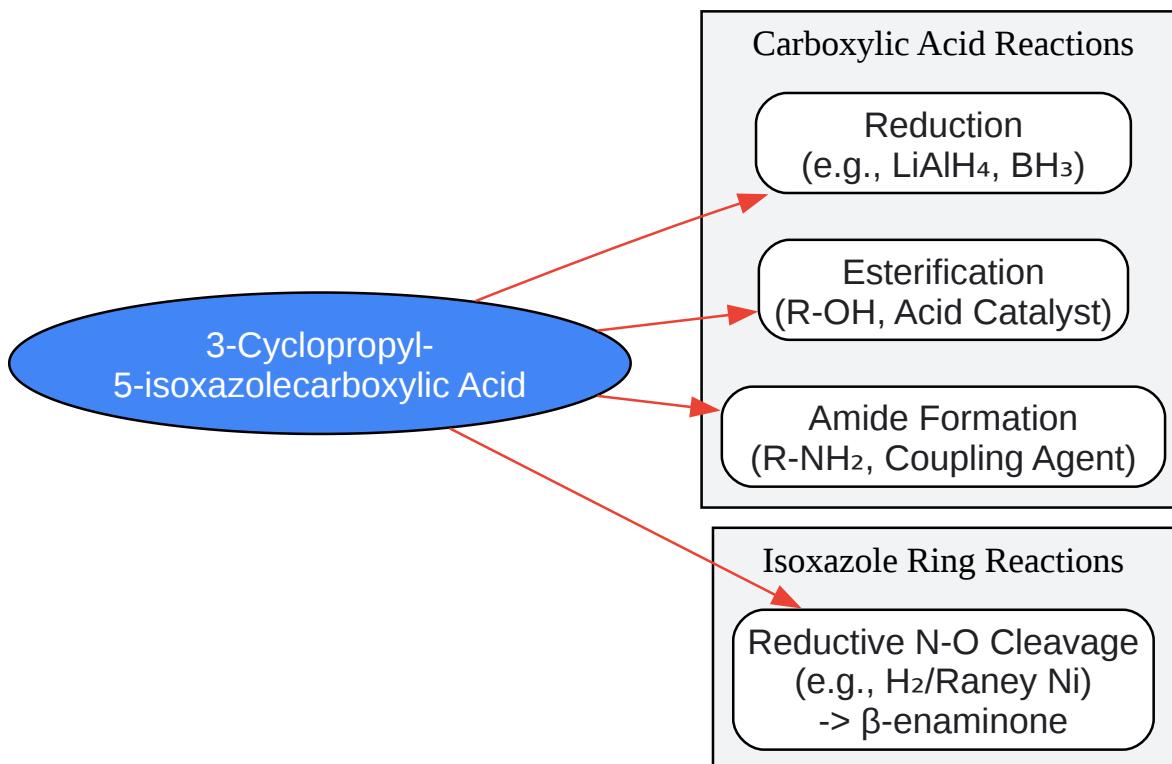
- Purify the crude product, ethyl 5-cyclopropylisoxazole-3-carboxylate, by flash column chromatography.

Step 3: Saponification to the Carboxylic Acid

- Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol. [10]
- Add an aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq) dropwise.[10]
- Stir the mixture at room temperature for 18-20 hours until the ester is fully consumed (monitored by TLC).[10]
- Remove the organic solvents under reduced pressure.
- Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N hydrochloric acid (HCl). A precipitate should form.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-cyclopropylisoxazole-3-carboxylic acid as a solid.[10]

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the isoxazole ring itself.



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Key Reactivity and Derivatization Sites

- **Carboxylic Acid Derivatization:** The carboxyl group is the most versatile handle for derivatization. Standard peptide coupling conditions (e.g., HATU, EDC/HOBt) can be used to form a wide array of amides. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).^[11] Esterification can be achieved under Fischer conditions, and reduction to the corresponding primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride.
- **Isoxazole Ring Reactivity:** The isoxazole ring is generally stable to many synthetic conditions. However, the N-O bond is its Achilles' heel and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel or dissolving metal reduction). This ring-opening yields a β -enaminone, a transformation that is crucial for the mode of action of certain isoxazole-based prodrugs, such as the herbicide isoxaflutole.

Applications in Research and Development

The unique structural combination of the isoxazole, cyclopropyl, and carboxylic acid moieties makes this scaffold a valuable building block in both medicinal and agrochemical research.

- Medicinal Chemistry: Isoxazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[8][12] The carboxylic acid function can act as a key hydrogen bond donor/acceptor or as a handle for prodrug strategies. The cyclopropyl group often enhances metabolic stability and can provide optimal steric bulk for fitting into enzyme active sites. Derivatives have been investigated as:
 - COX Inhibitors: Isoxazole-carboxamides have been studied as potential cyclooxygenase (COX) inhibitors for anti-inflammatory applications.[11]
 - Antimicrobial Agents: Certain isoxazole structures exhibit antibacterial and antifungal properties.[8][11]
- Agrochemicals: This scaffold is a key component in the development of herbicides. For instance, derivatives of 5-cyclopropylisoxazole are precursors to inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.

Conclusion

3-Cyclopropyl-5-isoxazolecarboxylic acid and its isomers are versatile heterocyclic building blocks with significant potential in drug discovery and agrochemical development. Their synthesis is well-established, primarily through 1,3-dipolar cycloaddition reactions. The molecule's chemical reactivity is dominated by its carboxylic acid group, providing a reliable point for derivatization, while the isoxazole ring offers a stable, biologically relevant core. The combination of these features ensures that this scaffold will continue to be a valuable tool for scientists aiming to develop novel, bioactive small molecules.

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